Cyclo(gln-trp-phe-gly-leu-met)

Catalog No.
S12568116
CAS No.
M.F
C38H50N8O7S
M. Wt
762.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(gln-trp-phe-gly-leu-met)

Product Name

Cyclo(gln-trp-phe-gly-leu-met)

IUPAC Name

3-[8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

Molecular Formula

C38H50N8O7S

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)

InChI Key

HOUZPIDCIQWWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) is a cyclic peptide composed of six amino acids: glutamine, tryptophan, phenylalanine, glycine, leucine, and methionine. This compound is notable for its unique structure, which includes a circular arrangement of these amino acids, allowing for distinct chemical properties and biological activities compared to linear peptides. The molecular formula for this cyclic peptide is C38H50N8O7SC_{38}H_{50}N_{8}O_{7}S with a molecular weight of approximately 790 g/mol .

. One significant reaction involves the formation of a macrocyclic structure through head-to-tail cyclization, where the N-terminal and C-terminal ends of the peptide bond together. This process is often facilitated by specific conditions such as acid or base catalysis and can lead to the stabilization of the cyclic form over linear configurations . Additionally, studies have shown that this cyclic peptide does not adopt an oxazolone structure even under collisional activation, indicating its structural stability .

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) exhibits various biological activities, including potential cholinergic properties and low potency in certain assays . Its unique cyclic structure may contribute to enhanced stability and bioactivity compared to linear peptides. Research indicates that cyclic peptides often demonstrate increased resistance to enzymatic degradation, which is advantageous for therapeutic applications . Moreover, the specific arrangement of amino acids in this cyclic peptide may influence receptor interactions and signaling pathways.

The synthesis of Cyclo(Gln-Trp-Phe-Gly-Leu-Met) can be achieved through several methods. One common approach is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. Following the formation of the linear peptide, cyclization can be performed using coupling reagents such as PyBOP or DIC (diisopropylcarbodiimide) under controlled conditions to promote the formation of the cyclic structure . Additionally, alternative methods such as solution-phase synthesis or enzymatic cyclization can also be employed depending on the desired yield and purity.

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) has potential applications in various fields, particularly in drug development and biochemical research. Its stability and unique biological properties make it a candidate for studying receptor interactions and signaling mechanisms. Furthermore, cyclic peptides are increasingly being explored as therapeutic agents due to their ability to mimic natural hormones and neurotransmitters while providing enhanced pharmacokinetic profiles .

Studies on Cyclo(Gln-Trp-Phe-Gly-Leu-Met) have focused on its interactions with various biological targets. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and interaction mechanisms with receptors or enzymes. The cyclic nature of this peptide may facilitate specific binding interactions that are not observed with linear counterparts, potentially leading to novel therapeutic applications .

Cyclo(Gln-Trp-Phe-Gly-Leu-Met) shares similarities with other cyclic peptides but also possesses unique features that distinguish it from them. Below are some comparable compounds:

Compound NameStructure TypeKey Features
Cyclo(Leu-Glu-Ser-Ala-Tyr)Cyclic PeptideKnown for neuroprotective effects
Cyclo(Arg-Gly-Asp)Cyclic PeptideInvolved in cell adhesion and migration
Cyclo(Phe-Leu-Ser-Tyr)Cyclic PeptideExhibits analgesic properties
Cyclo(Val-Tyr-Pro-Gly)Cyclic PeptidePotential anti-inflammatory activity

Uniqueness: Cyclo(Gln-Trp-Phe-Gly-Leu-Met) stands out due to its specific combination of amino acids that may enhance its stability and biological activity compared to other cyclic peptides. The presence of tryptophan may also contribute to unique receptor interactions not found in other compounds listed above.

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

762.35231714 g/mol

Monoisotopic Mass

762.35231714 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-09-2024

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